
Mycoplanecin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mycoplanecin A is a natural product found in Actinoplanes awajinensis and Bacteria with data available.
Aplicaciones Científicas De Investigación
Structural Determination and Composition
Mycoplanecin A, identified as a novel cyclic peptide antibiotic, has a unique composition that includes alpha-ketobutyric acid, glycine, L-leucine, L-proline, L-2-amino-5-methylhexanoic acid, N-methyl-D-leucine, N-methyl-L-threonine, methyl-L-proline, ethyl-L-proline, and two mol of N-methyl-L-valine. Ethyl-L-proline was reported for the first time in natural products in this context. This composition was deduced through chemical degradation products analysis and mass, 1H, and 13C NMR spectrometries (Nakajima et al., 1983).
Isolation and Physico-Chemical Characterization
Mycoplanecin A was isolated from the culture broth of Actinoplanes awajinensis subsp. mycoplanecinus subsp. nov. The isolation process involved extraction with organic solvents and purification through column chromatography. High-performance liquid chromatography was employed for the separation of mycoplanecin A, which led to the determination of its identity as a new cyclic peptide antibiotic. Its activities were primarily noted against mycobacteria and related microorganisms (Nakajima et al., 1983).
Inhibition of Microorganisms
Research has shown that mycocins, including mycoplanecin A, demonstrate inhibition of various microorganisms such as fungi, bacteria, parasites, and viruses. These substances are being studied for their potential as epidemiological markers and in vaccine development. Their main mechanism of action is the inhibition of β-glucan synthesis in the cell wall of sensitive strains, making them a potential alternative in scenarios where microorganisms have developed resistance to commonly used agents (Nascimento et al., 2020).
Production and Fermentation
The production of mycoplanecin A involved conventional submerged culture methods. The strain Actinoplanes awajinensis subsp. mycoplanecinus subsp. nov., responsible for producing mycoplanecin A, was isolated from a soil sample and characterized based on morphological, cultural, and physiological properties. This strain was found to also produce 5-azacytidine, another antibiotic, and the highest antibiotic titer obtained for mycoplanecin was 145 micrograms/ml (Torikata et al., 1983).
Propiedades
Número CAS |
72993-51-2 |
|---|---|
Fórmula molecular |
C61H102N10O13 |
Peso molecular |
1183.5 g/mol |
Nombre IUPAC |
4-ethyl-N-methyl-1-[3-methyl-2-[methyl(2-oxobutanoyl)amino]butanoyl]-N-[4,11,19,26-tetramethyl-6-(3-methylbutyl)-15,25-bis(2-methylpropyl)-2,5,8,14,17,21,24,27-octaoxo-3-propan-2-yl-20-oxa-1,4,7,13,16,23,26-heptazatricyclo[26.3.0.09,13]hentriacontan-18-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C61H102N10O13/c1-19-40-29-46(71(32-40)61(83)50(37(11)12)67(17)59(81)47(72)20-2)58(80)68(18)51-39(14)84-48(73)30-62-52(74)44(27-35(7)8)65(15)57(79)43-22-21-25-69(43)60(82)49(36(9)10)66(16)55(77)41(24-23-33(3)4)63-53(75)45-28-38(13)31-70(45)56(78)42(26-34(5)6)64-54(51)76/h33-46,49-51H,19-32H2,1-18H3,(H,62,74)(H,63,75)(H,64,76) |
Clave InChI |
ICFLLAYTOVAMGO-UHFFFAOYSA-N |
SMILES |
CCC1CC(N(C1)C(=O)C(C(C)C)N(C)C(=O)C(=O)CC)C(=O)N(C)C2C(OC(=O)CNC(=O)C(N(C(=O)C3CCCN3C(=O)C(N(C(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(C)C)C)CCC(C)C)C)C(C)C)C)CC(C)C)C |
SMILES canónico |
CCC1CC(N(C1)C(=O)C(C(C)C)N(C)C(=O)C(=O)CC)C(=O)N(C)C2C(OC(=O)CNC(=O)C(N(C(=O)C3CCCN3C(=O)C(N(C(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(C)C)C)CCC(C)C)C)C(C)C)C)CC(C)C)C |
Sinónimos |
mycoplanecin A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






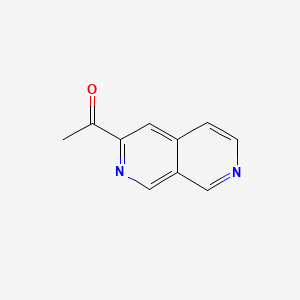
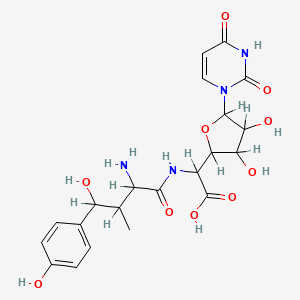
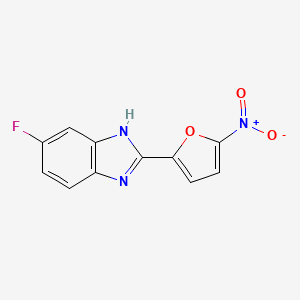
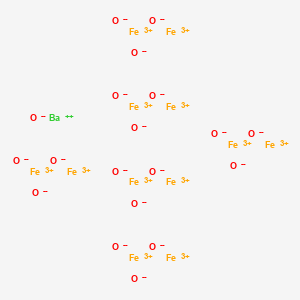
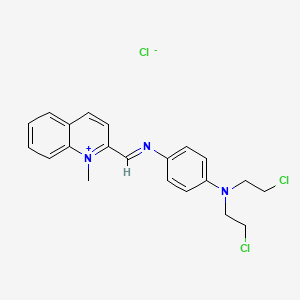

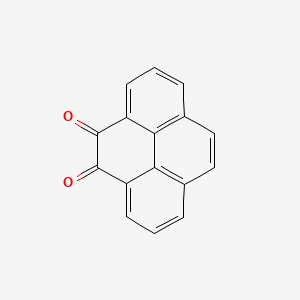
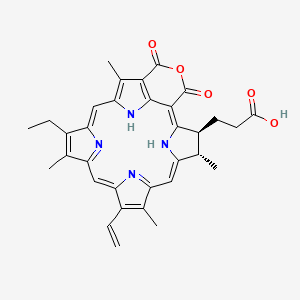
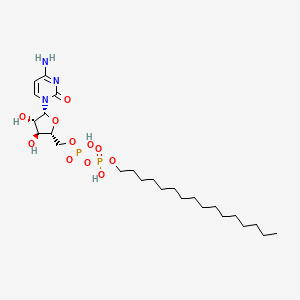
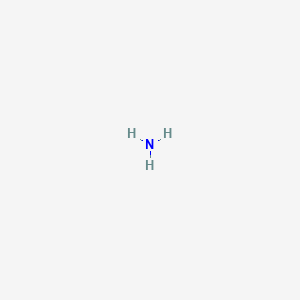
![3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione](/img/structure/B1221850.png)